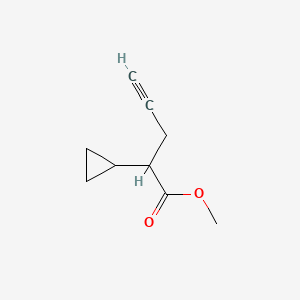
Methyl2-cyclopropylpent-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyclopropylpent-4-ynoate is an organic compound with the molecular formula C9H12O2. It is characterized by a cyclopropyl group attached to a pent-4-ynoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclopropylpent-4-ynoate typically involves the reaction of cyclopropylacetylene with methyl acrylate under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the coupling process. The reaction conditions generally include an inert atmosphere, elevated temperatures, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of methyl 2-cyclopropylpent-4-ynoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-cyclopropylpent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used under controlled conditions.
Major Products: The major products formed from these reactions include cyclopropyl-substituted carboxylic acids, alkenes, alkanes, and various substituted derivatives .
Applications De Recherche Scientifique
Methyl 2-cyclopropylpent-4-ynoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-cyclopropylpent-4-ynoate involves its interaction with specific molecular targets. The cyclopropyl group imparts strain to the molecule, making it reactive towards various chemical transformations. The alkyne moiety can participate in cycloaddition reactions, forming new ring structures. These interactions are crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
- Methyl 2-cyclopropylbut-3-ynoate
- Methyl 2-cyclopropylhex-5-ynoate
- Ethyl 2-cyclopropylpent-4-ynoate
Comparison: Methyl 2-cyclopropylpent-4-ynoate is unique due to its specific chain length and the position of the alkyne group. Compared to similar compounds, it exhibits distinct reactivity and stability, making it suitable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl 2-cyclopropylpent-4-ynoate |
InChI |
InChI=1S/C9H12O2/c1-3-4-8(7-5-6-7)9(10)11-2/h1,7-8H,4-6H2,2H3 |
Clé InChI |
LACOMAPKXSTLIA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC#C)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
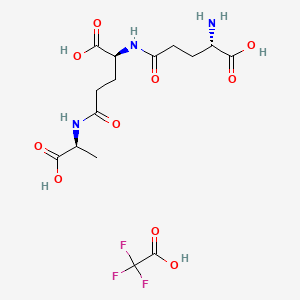
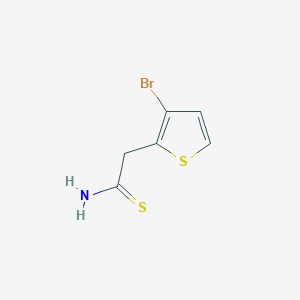
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13576147.png)
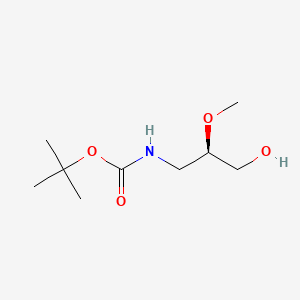
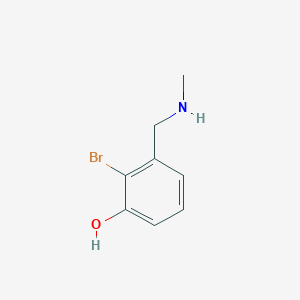
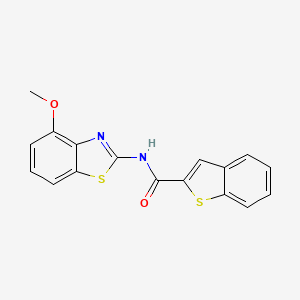
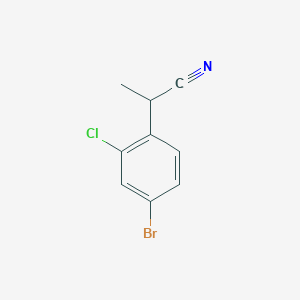
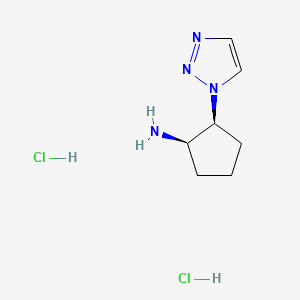
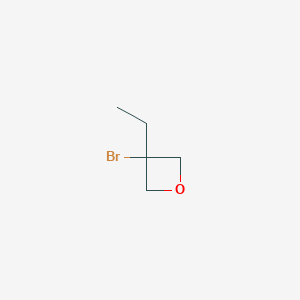
![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)
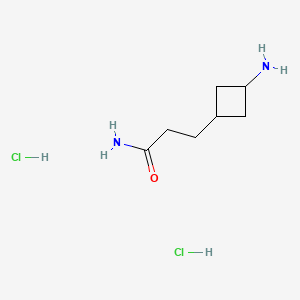
![rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride](/img/structure/B13576216.png)
